molecular formula C12H16O3 B3179761 Benzyl 3-hydroxy-3-methylbutanoate CAS No. 37526-90-2

Benzyl 3-hydroxy-3-methylbutanoate

Cat. No.: B3179761
CAS No.: 37526-90-2
M. Wt: 208.25 g/mol
InChI Key: FTKCCDPEUUKTKD-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from benzyl alcohol and 3-hydroxy-3-methylbutanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxy-3-methylbutanoate can be synthesized through the esterification of 3-hydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is carried out under cooling conditions, followed by stirring at room temperature overnight .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl 3-oxo-3-methylbutanoate or benzyl 3-carboxy-3-methylbutanoate.

    Reduction: Formation of benzyl 3-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted benzyl esters.

Scientific Research Applications

Benzyl 3-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

  • Benzyl 2-methyl-3-hydroxybutanoate
  • Benzyl 3-hydroxy-2-methylbutanoate
  • Benzyl 3-hydroxy-3-ethylbutanoate

Comparison: Benzyl 3-hydroxy-3-methylbutanoate is unique due to the presence of a hydroxyl group at the third carbon and a methyl group at the same position. This structural feature imparts distinct chemical and physical properties compared to its analogs. For example, the presence of the hydroxyl group can enhance its solubility in polar solvents and its reactivity in chemical reactions.

Properties

IUPAC Name

benzyl 3-hydroxy-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,14)8-11(13)15-9-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCCDPEUUKTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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